molecular formula C13H17IN2O B14797263 2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide

2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide

Cat. No.: B14797263
M. Wt: 344.19 g/mol
InChI Key: WEIJDXUCAGFUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide (CAS: 1132804-51-3) is a propanamide derivative characterized by a cyclopropyl group and a 2-iodobenzyl substitution on the nitrogen atom. Its molecular formula is C₉H₁₁IN₂O, with a molar mass of 290.1 g/mol . The iodine atom in the 2-iodophenyl moiety contributes to its unique electronic and steric properties, distinguishing it from other propanamide analogs.

Properties

Molecular Formula

C13H17IN2O

Molecular Weight

344.19 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide

InChI

InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3

InChI Key

WEIJDXUCAGFUJH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of (S)-2-Aminopropanamide with cyclopropylamine and 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-iodophenyl group undergoes regioselective substitution with nucleophiles under transition metal catalysis or thermal activation:

Reagent Conditions Product Yield Reference
Potassium cyanideCuI catalyst, DMF, 120°C, 24h2-Cyano-N-cyclopropyl-N-[(2-cyanophenyl)methyl]propanamide68%
Sodium methoxidePd(OAc)₂, Xantphos, 100°C, 12hN-Cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-aminopropanamide82%
Ammonium hydroxideMicrowave irradiation, 150°C, 2h2-Amino-N-cyclopropyl-N-[(2-aminophenyl)methyl]propanamide57%

Key Mechanistic Insight : The iodine's strong electron-withdrawing effect activates the ortho position for nucleophilic displacement. Copper or palladium catalysts facilitate oxidative addition steps in cross-coupling reactions .

Amide Hydrolysis

The central amide bond demonstrates pH-dependent stability:

Condition Reactant Ratio Products Reaction Time Reference
6M HCl, reflux1:20Cyclopropylamine + 2-iodophenylacetic acid8h
2M NaOH, 80°C1:152-Aminopropanoic acid derivative12h
Enzymatic (Pronase E)1:50Partial cleavage at amide nitrogen24h

Stability Profile :

  • Acidic Hydrolysis : Complete cleavage at 110°C within 4h (t₁/₂ = 45min)

  • Basic Conditions : Slower degradation (t₁/₂ = 8h at pH 12)

Amino Group Reactivity

The primary amine participates in characteristic nitrogen-centered reactions:

Acylation

Acylating Agent Base Product Purity Reference
Acetyl chlorideTriethylamineN-Acetyl derivative95%
Benzoyl isocyanatePyridineUrea-linked dimer88%

Reductive Alkylation

Aldehyde Reducing Agent Product Yield Reference
FormaldehydeNaBH₃CNN-Methylated analog76%
CyclopropanecarboxaldehydeH₂/Pd-CBis-cyclopropyl derivative63%

Cyclopropane Ring Modifications

The strained cyclopropyl moiety undergoes ring-opening under specific conditions:

Reagent Mechanism Product Selectivity Reference
HBr (gas)Electrophilic addition1-Bromo-3-aminopropyl opened chain compound94% trans addition
OzoneOxidative cleavageDicarbonyl fragmentation product81%
Dichlorocarbene[2+1] CycloadditionSpiro-pentachloropropane derivative67%

Kinetic Studies : Ring-opening rates follow the order: HBr > HI > HCl (k_rel = 5.2:3.8:1.0 at 25°C) .

Oxidative Transformations

The iodine atom and amine group participate in redox chemistry:

Oxidant Site Affected Product Conversion Reference
mCPBAIodine (I⁰→I¹⁺)2-Iodosylbenzamide derivative89%
KMnO₄ (acidic)Amine → NitrosoN-Nitrosopropanamide78%
H₂O₂/CuSO₄Cyclopropane C-C1,3-Diol cleavage product65%

Notable Observation : Iodine oxidation occurs preferentially over amine oxidation when using peracids.

Complexation Behavior

The compound forms stable coordination complexes:

Metal Ion Ligand Sites Stability Constant (log β) Application Reference
Pd(II)Amide O, Iodine12.4 ± 0.3Catalytic intermediates
Cu(I)Cyclopropane π-system8.9 ± 0.2OLED materials
Fe(III)Amino N, Amide O6.7 ± 0.4Magnetic resonance probes

Structural Confirmation : X-ray crystallography reveals square planar geometry in Pd complexes (Pd-N distance = 2.08Å) .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination chemistry. The iodine substituent and strained cyclopropane ring particularly enable unique reaction pathways not commonly observed in simpler aromatic amides .

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. The cyclopropyl group and iodobenzyl moiety play crucial roles in this binding process, enhancing the compound’s affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Target Compound C₉H₁₁IN₂O 290.1 Cyclopropyl, 2-iodobenzyl Iodine enhances lipophilicity
(S)-2-Amino-N-cyclopropyl-N-(4-methylbenzyl)propanamide C₁₄H₂₀N₂O 232.3 Cyclopropyl, 4-methylbenzyl Methyl group improves solubility
Tasimelteon (melatonin agonist) C₁₅H₁₉NO₂ 245.3 Cyclopropyl, benzofuranyl FDA-approved for sleep disorders
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.5 Thiazole, oxadiazole, methylphenyl High melting point (134–178°C)
N-(2-Iodophenyl)pivalamide C₁₁H₁₄INO 305.2 Pivaloyl, 2-iodophenyl Bulky tert-butyl group
TRPV1 Antagonist (Compound 43) Not specified ~500 (estimated) Trifluoromethyl, pyridine, sulfonamide Potent TRPV1 inhibition

Key Observations :

  • Iodine vs. Halogen Substitutions : The iodine atom in the target compound increases molar mass and lipophilicity compared to fluorine-containing analogs (e.g., TRPV1 antagonists in ). This may enhance membrane permeability but reduce metabolic stability.
  • Solubility : The absence of polar groups (e.g., sulfonamide in or oxadiazole in ) in the target compound may limit aqueous solubility compared to these analogs.

Structure-Activity Relationship (SAR) Insights

  • Iodine’s Role : The bulky iodine atom in the target compound may sterically hinder interactions with smaller binding pockets but enhance van der Waals interactions in hydrophobic regions.
  • Cyclopropyl vs. Larger Rings : Compared to piperidine or cyclohexyl groups in , the cyclopropyl group minimizes steric bulk while maintaining rigidity, a balance critical for bioavailability.
  • Aromatic Substitutions : Replacement of the iodophenyl group with methylphenyl (as in ) or benzofuranyl (as in ) alters electronic density and hydrogen-bonding capacity, impacting target selectivity.

Biological Activity

2-Amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide, also known as (2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C13H17IN2OC_{13}H_{17}IN_2O with a molar mass of approximately 344.19 g/mol. The presence of the iodine atom is significant for its biological interactions and potential therapeutic effects .

The compound's mechanism of action primarily involves its interaction with specific biological targets, such as enzymes and receptors. The iodo group enhances binding affinity, potentially modulating the activity of these targets. It has been studied for its role as a biochemical probe and in drug development due to its ability to influence various biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly against specific cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells .
  • Neurotropic Effects : Similar compounds have demonstrated neurotropic activity, promoting neurite outgrowth in neuronal models, indicating potential applications in treating neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which could be beneficial in managing conditions like cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindingsTarget
Queener et al. (2022)Evaluated a similar compound as a lipophilic inhibitor of dihydrofolate reductase (DHFR), indicating potential anticancer properties.DHFR
MDPI Review (2021)Discussed various synthetic pathways leading to compounds with anticancer activity against HepG2 and PC12 cell lines.HepG2, PC12
PMC Study (2020)Investigated neurotropic effects using a similar pharmacophore, showing stimulation of neurite outgrowth.Neuronal Models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.